2-(benzylsulfanyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}acetamide

Epigenetics LSD1 inhibition HDAC inhibition

The compound 2-(benzylsulfanyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}acetamide (CAS 1207028-88-3) is a synthetic small molecule belonging to the cyclopropyl-amide class of epigenetic probes. Its core structure incorporates a benzylsulfanyl acetamide moiety linked to a para-substituted phenyl ring bearing a cyclopropylcarbamoyl methyl group.

Molecular Formula C20H22N2O2S
Molecular Weight 354.47
CAS No. 1207028-88-3
Cat. No. B2801868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylsulfanyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}acetamide
CAS1207028-88-3
Molecular FormulaC20H22N2O2S
Molecular Weight354.47
Structural Identifiers
SMILESC1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)CSCC3=CC=CC=C3
InChIInChI=1S/C20H22N2O2S/c23-19(21-18-10-11-18)12-15-6-8-17(9-7-15)22-20(24)14-25-13-16-4-2-1-3-5-16/h1-9,18H,10-14H2,(H,21,23)(H,22,24)
InChIKeyPATZSWDGEHHNPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylsulfanyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}acetamide (CAS 1207028-88-3) Procurement-Quality Overview


The compound 2-(benzylsulfanyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}acetamide (CAS 1207028-88-3) is a synthetic small molecule belonging to the cyclopropyl-amide class of epigenetic probes. Its core structure incorporates a benzylsulfanyl acetamide moiety linked to a para-substituted phenyl ring bearing a cyclopropylcarbamoyl methyl group. This scaffold is characteristic of dual lysine-specific demethylase 1 (LSD1) and histone deacetylase (HDAC) inhibitors, a class under active investigation for oncology and neurodegenerative disease applications [1]. The compound is utilized as a research tool in target engagement studies and as a starting point for structure-activity relationship (SAR) campaigns focused on epigenetic modulation.

Why Generic 2-(Benzylsulfanyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}acetamide Substitution Is Risky


Within the cyclopropyl-amide inhibitor family, subtle variations in the N-aryl substitution pattern and the nature of the sulfanyl linker profoundly alter polypharmacology profiles. The specific benzylsulfanyl group in this compound provides a unique steric and electronic environment that cannot be replicated by simple alkyl or aryl thioethers. In-class analogs lacking the para-cyclopropylcarbamoyl methyl substituent on the phenyl ring exhibit divergent selectivity between LSD1 and HDAC isoforms, as demonstrated in patent-disclosed SAR tables [1]. Therefore, substituting this compound with a generically similar cyclopropyl-amide without confirming the exact substitution pattern risks introducing unwanted off-target activity or losing the desired dual inhibition window, compromising experimental reproducibility and data validity.

Quantitative Differentiation Evidence for 2-(Benzylsulfanyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}acetamide


Dual LSD1/HDAC Inhibitory Activity Relative to Monofunctional Analogs

The compound is disclosed as a representative example within a series of cyclopropyl-amide dual LSD1/HDAC inhibitors [1]. In class-level enzyme inhibition assays, analogs possessing the para-cyclopropylcarbamoyl methyl phenyl motif demonstrated balanced biochemical IC50 values for LSD1 (range: 0.5–5.0 µM) and HDAC1 (range: 0.2–2.0 µM), whereas the corresponding unsubstituted phenyl analog (lacking the cyclopropylcarbamoyl methyl group) showed a >10-fold loss in HDAC potency and a 3- to 5-fold reduction in LSD1 inhibition, shifting the selectivity window from balanced dual inhibition toward LSD1-predominant activity.

Epigenetics LSD1 inhibition HDAC inhibition Dual inhibitor

Cellular Anti-Proliferative Potency in MYCN-Amplified Neuroblastoma Cells

Within the dual LSD1/HDAC inhibitor patent family, cellular screening against the MYCN-amplified neuroblastoma cell line IMR-32 revealed that representatives of the benzylsulfanyl sub-series with the para-cyclopropylcarbamoyl methyl phenyl extension achieved GI50 values in the low micromolar range (1–3 µM), comparable to the clinical benchmark CPI-1205, a selective LSD1 inhibitor [1]. In contrast, closely related N-cyclopropyl acetamide analogs with a simple benzyl group (no para-substituted phenyl ring) showed GI50 values >10 µM in the same assay.

Neuroblastoma MYCN amplification Anti-proliferative CPI

Structural Determinants of HDAC Isoform Selectivity

Patent SAR data indicate that the cyclopropyl group on the carbamoyl side chain is instrumental in directing HDAC isoform selectivity within the dual inhibitor scaffold [1]. Compounds retaining the cyclopropylcarbamoyl methyl motif preferentially inhibit HDAC1 over HDAC6 (selectivity ratio ~5:1), whereas replacement with a methyl or ethyl carbamoyl group shifts selectivity toward HDAC6 (selectivity ratio ~1:3 to 1:5). The benzylsulfanyl acetamide linker further stabilizes the binding interaction with the HDAC catalytic zinc ion through a thioether coordination, a feature absent in oxygen-linked analogs.

HDAC selectivity Isoform profiling Cyclopropyl-amide SAR

Optimal Application Scenarios for 2-(Benzylsulfanyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}acetamide


Dual LSD1/HDAC Target Engagement Profiling in MYCN-Driven Neuroblastoma Models

Given its potent cellular GI50 against IMR-32 neuroblastoma cells (class-level evidence: 1–3 µM) and balanced dual inhibition of LSD1 and HDAC1, this compound is ideally suited as a chemical probe for dissecting the cooperative roles of histone demethylation and deacetylation in MYCN-amplified tumors, as suggested by patent-disclosed anti-proliferative data [1].

Class I HDAC-Selective Chemical Biology Studies Requiring LSD1 Co-Inhibition

The cyclopropylcarbamoyl methyl motif confers ~5:1 HDAC1-over-HDAC6 selectivity, which is absent in alkyl carbamoyl analogs (selectivity inverted to ~1:3–1:5) [1]. This compound therefore enables studies where class I HDAC engagement must be combined with LSD1 inhibition while deliberately avoiding HDAC6-dependent tubulin acetylation effects.

SAR Campaign Starting Point for Benzylsulfanyl Acetamide Optimization

The benzylsulfanyl thioether linker provides a unique zinc-chelating pharmacophore not present in oxygen-linked acetamides. Researchers can use this compound as a reference standard to systematically explore modifications to the benzyl ring, the phenyl core, and the cyclopropyl group, benchmarking each new analog against the established LSD1/HDAC1 IC50 values and HDAC1/HDAC6 selectivity ratios reported for this sub-series [1].

Quote Request

Request a Quote for 2-(benzylsulfanyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.